molecular formula C15H15O2PS B14339768 3-(Diphenylphosphorothioyl)propanoic acid CAS No. 109602-95-1

3-(Diphenylphosphorothioyl)propanoic acid

Cat. No.: B14339768
CAS No.: 109602-95-1
M. Wt: 290.3 g/mol
InChI Key: OFNATTOBHPWEMN-UHFFFAOYSA-N
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Description

3-(Diphenylphosphorothioyl)propanoic acid is an organic compound that belongs to the class of phosphorothioates It is characterized by the presence of a phosphorothioyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Diphenylphosphorothioyl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate. The reaction conditions include maintaining a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25. The condensation is carried out at a temperature of 70-100°C under a pressure greater than 1 atm .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are optimized for higher yields and purity. These methods often involve continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphorothioyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of this compound.

Scientific Research Applications

3-(Diphenylphosphorothioyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphorothioyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form strong bonds with metal ions and other electrophilic centers, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Diphenylphosphorothioyl)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the phosphorothioyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

109602-95-1

Molecular Formula

C15H15O2PS

Molecular Weight

290.3 g/mol

IUPAC Name

3-diphenylphosphinothioylpropanoic acid

InChI

InChI=1S/C15H15O2PS/c16-15(17)11-12-18(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)

InChI Key

OFNATTOBHPWEMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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